Maltotetradecaose can be obtained from the enzymatic hydrolysis of starch, which involves breaking down polysaccharides into smaller oligosaccharides. This process typically utilizes enzymes such as amylase to cleave the glycosidic bonds between glucose units. It falls under the classification of carbohydrates and is categorized as an oligosaccharide, specifically a maltodextrin.
The synthesis of maltotetradecaose can be achieved through various methods, primarily focusing on enzymatic hydrolysis. The following steps outline the general procedure:
The enzymatic hydrolysis process is highly controlled, allowing for the production of maltodextrins with specific degrees of polymerization, including maltotetradecaose. The conditions (pH, temperature, enzyme concentration) are optimized to maximize yield and minimize byproducts.
Maltotetradecaose has a linear structure consisting of 14 glucose units connected by α(1→4) glycosidic bonds. Its molecular formula is , reflecting its composition of carbon, hydrogen, and oxygen atoms.
Maltotetradecaose can participate in several chemical reactions typical for carbohydrates:
The stability of maltotetradecaose under various conditions makes it suitable for food processing applications where thermal treatment occurs.
Maltotetradecaose acts primarily as a source of energy in biological systems. Upon ingestion, it is broken down by enzymes in the digestive tract into glucose, which can then be utilized by cells for energy production through glycolysis and subsequent metabolic pathways.
Maltotetradecaose finds numerous applications across various fields:
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